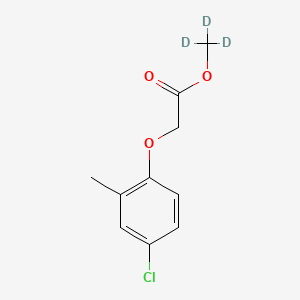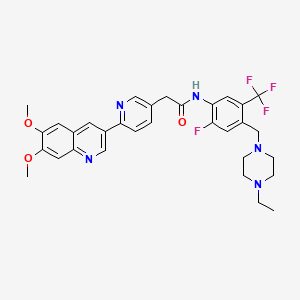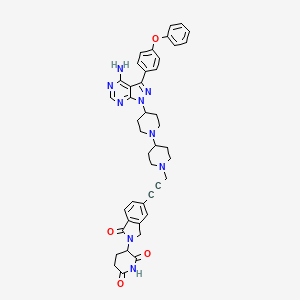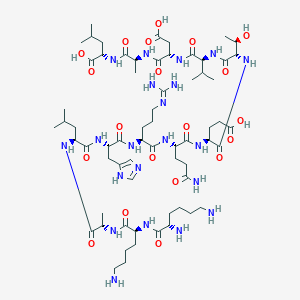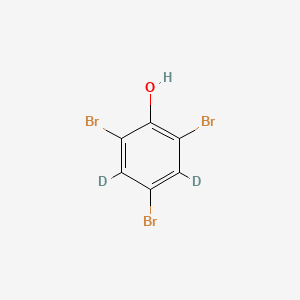
2,3-Didocecanoyl-sn-glycero-1-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Didocecanoyl-sn-glycero-1-phosphocholine is a synthetic phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by the presence of two dodecanoyl (lauric acid) chains attached to the glycerol backbone at the 2 and 3 positions, and a phosphocholine group at the 1 position. It is commonly used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine typically involves the esterification of glycerol with lauric acid to form the dodecanoyl chainsThe reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous production methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
2,3-Didocecanoyl-sn-glycero-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the dodecanoyl chains, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include lauric acid, glycerophosphocholine, and various substituted phosphocholine derivatives .
科学研究应用
2,3-Didocecanoyl-sn-glycero-1-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various environments.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential in drug delivery, particularly for targeting specific tissues or cells.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties
作用机制
The mechanism of action of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine involves its integration into biological membranes. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane trafficking. The compound’s effects are mediated through its interactions with specific molecular targets, such as phospholipases and membrane receptors .
相似化合物的比较
2,3-Didocecanoyl-sn-glycero-1-phosphocholine can be compared with other similar compounds, such as:
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different positional isomerism.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristic acid chains instead of lauric acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, which are unsaturated .
These compounds share similar properties but differ in their fatty acid composition, which can influence their behavior and applications. This compound is unique due to its specific fatty acid chains and positional isomerism, which can affect its interactions with biological membranes and its overall functionality.
属性
分子式 |
C32H64NO8P |
|---|---|
分子量 |
621.8 g/mol |
IUPAC 名称 |
[(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |
InChI 键 |
IJFVSSZAOYLHEE-PMERELPUSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



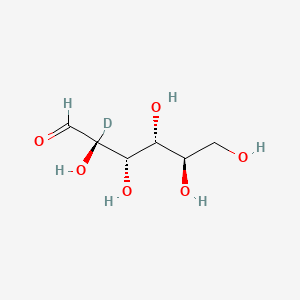

![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
